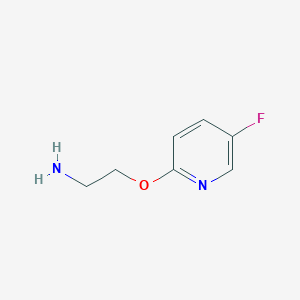![molecular formula C10H12N2O3 B13528994 6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one is a heterocyclic compound that features a benzoxazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one typically involves the reaction of 2-aminophenol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the benzoxazole ring. The ethoxymethyl group is introduced through a subsequent alkylation reaction. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole core.
科学的研究の応用
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal stability and mechanical properties.
作用機序
The mechanism of action of 6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
6-Aminobenzoxazole: Lacks the ethoxymethyl group, making it less versatile in certain chemical reactions.
2-(3-Aminophenyl)benzo[d]oxazol-5-amine: Another benzoxazole derivative with different substitution patterns.
2-(3-Aminophenyl)benzo[d]oxazol-6-amine: Similar to the previous compound but with a different position of the amino group.
Uniqueness
6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
6-amino-3-(ethoxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-2-14-6-12-8-4-3-7(11)5-9(8)15-10(12)13/h3-5H,2,6,11H2,1H3 |
InChIキー |
ZVALMENBCYIZJJ-UHFFFAOYSA-N |
正規SMILES |
CCOCN1C2=C(C=C(C=C2)N)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)

![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)


![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)

![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)


